Methyl 6-amino-4-fluoropyridine-2-carboxylate
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Overview
Description
Methyl 6-amino-4-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-fluoropyridine-2-carboxylate typically involves the introduction of the amino and fluorine groups onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent. The amino group can be introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes halogenation, amination, and esterification steps, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
Methyl 6-amino-4-fluoropyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: Employed in the development of herbicides and insecticides due to its bioactive properties.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoropyridine-4-carboxylate
- Methyl 6-fluoropyridine-2-carboxylate
- Methyl 2-fluoropyridine-3-carboxylate
Uniqueness
Methyl 6-amino-4-fluoropyridine-2-carboxylate is unique due to the simultaneous presence of an amino group and a fluorine atom on the pyridine ring.
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
methyl 6-amino-4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) |
InChI Key |
ADZISXFUKOJDFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)F)N |
Origin of Product |
United States |
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